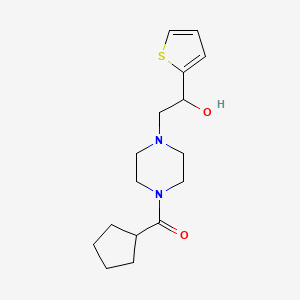

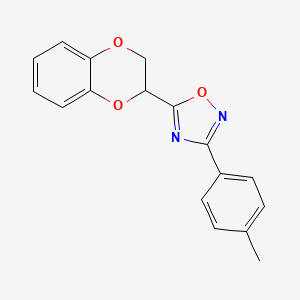

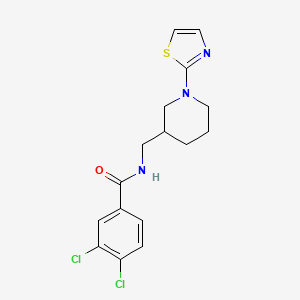

![molecular formula C17H11F2N5O B2675682 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-55-0](/img/structure/B2675682.png)

6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .

Molecular Structure Analysis

The triazolopyrimidine ring system is essentially planar and forms dihedral angles with the phenyl and benzene rings . The ring system of these compounds is isoelectronic with that of purines .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

Research into similar pyrimidine derivatives has highlighted their potential antibacterial and antimicrobial properties. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have been synthesized and shown to exhibit antimicrobial activities, indicating that structurally related compounds like 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could possess similar properties (Farghaly & Hassaneen, 2013). Additionally, the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has revealed significant biological activity against various microorganisms, suggesting the potential of the triazolopyrimidinone core in contributing to antibacterial and antifungal efficacy (Suresh, Lavanya, & Rao, 2016).

Anticonvulsant and Antidepressant Potential

Compounds with a structural framework that includes triazolo[4,5-d]pyrimidine have been evaluated for their anticonvulsant and antidepressant activities. Specifically, pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized, showing significant anticonvulsant activity in preclinical models, which suggests that compounds like 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could offer new avenues for the development of treatments for neurological disorders (Zhang et al., 2016).

Anticancer Research

The unique mechanism of tubulin inhibition identified in triazolopyrimidine compounds underscores the potential of such structures in anticancer therapy. Triazolopyrimidines have been shown to promote tubulin polymerization in vitro without binding competitively with paclitaxel, thus representing a novel mechanism of action. This suggests that the triazolo[4,5-d]pyrimidinone core could be valuable in designing new anticancer agents with mechanisms distinct from existing therapies (Zhang et al., 2007).

Supramolecular Chemistry

The pyrimidine derivatives have also been explored for their potential in supramolecular chemistry. Novel pyrimidine derivatives have been investigated as ligands for co-crystallization, leading to the formation of complex 2D and 3D networks through hydrogen bonding. This highlights the potential of 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and related compounds in the development of new materials with specific structural and functional properties (Fonari et al., 2004).

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNHFWWXPKOSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

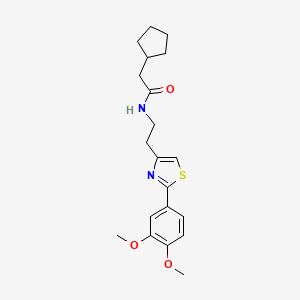

![N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)

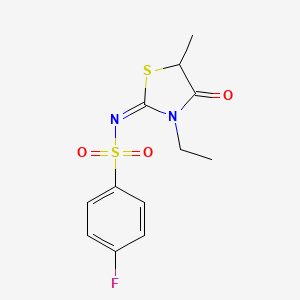

![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)

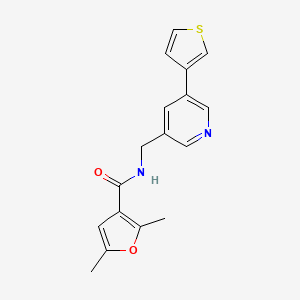

![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)

![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)